Turbomycin A Turbomycin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1922055
InChI: InChI=1S/C25H17N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,26-27H/p+1
SMILES:
Molecular Formula: C25H18N3+
Molecular Weight: 360.4 g/mol

Turbomycin A

CAS No.:

Cat. No.: VC1922055

Molecular Formula: C25H18N3+

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Turbomycin A -

Specification

Molecular Formula C25H18N3+
Molecular Weight 360.4 g/mol
IUPAC Name 3-[bis(1H-indol-3-yl)methylidene]indol-1-ium
Standard InChI InChI=1S/C25H17N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,26-27H/p+1
Standard InChI Key ALYLUFTWTDPILH-UHFFFAOYSA-O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(=C3C=[NH+]C4=CC=CC=C43)C5=CNC6=CC=CC=C65

Introduction

Chemical Structure and Properties

Molecular Structure

Turbomycin A is chemically identified as tris(1H-indol-3-yl)methylium, a triindole compound. High-resolution fast atom bombardment mass spectrometry (HRFABMS) data indicated a molecular formula of C25H18N3 . The structure was conclusively established through multiple analytical techniques including:

  • 1D and 2D nuclear magnetic resonance (NMR) experiments

  • Mass spectrometry

  • Chemical synthesis

  • Single crystal X-ray diffraction analysis of the perchlorate salt

The structural analysis revealed that Turbomycin A consists of three indole units connected at a central carbon, forming a triaryl methyl cation. The ortho-substituted aromatic ring of the indole was identified from the 4-carbon spin system seen in 1H-1H RelayH experiments, with the nitrogen at position 1 suggested by the deshielding of C-2, C-7a, and H-2 .

Physical Properties

Turbomycin A presents as either:

  • Brown crystals with a melting point of 240-242°C

  • An orange compound when synthesized

The compound's ESI mass spectrum shows a pseudomolecular ion at m/z 360.439, consistent with its calculated formula C25H18N3 .

Isolation and Synthesis

Metagenomic Library Isolation

The isolation of Turbomycin A followed a systematic approach:

  • Initial identification from three clones (P57G4, P89C8, and P214D2) that produced dark brown colonies

  • Fractionation of the culture supernatant of P57G4 to identify the pigmented compounds

  • Methanol extraction of the acid precipitate from the culture supernatant, yielding a red and an orange pigment (identified as Turbomycin B and Turbomycin A, respectively)

Further analysis demonstrated that a single open reading frame was necessary and sufficient to confer production of the brown, orange, and red pigments on E. coli. The predicted product of this sequence shares extensive sequence similarity with members of the 4-hydroxyphenylpyruvate dioxygenase (4HPPD) family of enzymes .

Synthetic Methods

The synthesis of Turbomycin A was accomplished through a straightforward process:

  • The triindole methane precursor was made by heating indole-3-carboxyaldehyde and indole in 10% acetic acid

  • The resulting compound was oxidized in situ with tetrachloro-1,4-benzoquinone

  • This yielded an orange compound spectroscopically identical to the natural product

The specific synthetic protocol involved:

  • Heating 250 μmol of indole-3-carboxyaldehyde with 500 μmol of indole

  • Adding 40 μl of acetic acid and 360 μl of ethanol

  • Heating at 80°C for 4 hours

  • Neutralizing with 10% NaOH

  • Oxidizing with 200 mg of tetrachloro-1,4-benzoquinone at 80°C for 40 minutes

  • Extracting three times with ethyl acetate

  • Purifying through two normal-phase chromatography steps using chloroform-methanol-triethylamine (90:10:0.1) followed by chloroform-methanol-acetic acid (80:20:0.1)

Antimicrobial Activity

Minimum Inhibitory Concentrations

The antimicrobial potency of synthetic Turbomycin A has been quantified through minimum inhibitory concentration (MIC) testing. Table 1 summarizes the MIC values against various bacterial species:

Table 1: Minimum Inhibitory Concentrations of Synthetic Turbomycin A

Bacterial SpeciesMIC (μg/ml)
E. herbicola6.2
B. subtilis6.2
S. aureus6.2
S. pyogenes6.2
S. enterica serovar Typhimurium12.5

Source: Adapted from

Zone of Inhibition Testing

Additional antimicrobial activity testing has been conducted using zone of inhibition assays. Table 2 presents the results of these tests against various organisms:

Table 2: Zone of Inhibition Testing Results for Turbomycin A

OrganismInhibition
S. pyogenes 8P01+
S. griseus 6501+
C. guilliermondii Y001+/−
P. ultimum 1033
F. solani (f. sp. glycine) 90.1

Note: +, 2- to 13-mm zone; +/−, 1-mm zone, −, no zone of inhibition.
Source: Adapted from

Biosynthetic Origin

Research has revealed that Turbomycin A and Turbomycin B are produced from the interaction of indole, normally secreted by E. coli, with homogentisic acid synthesized by the 4HPPD gene products . The production pathway involves:

  • E. coli naturally secreting indole during normal metabolism

  • The 4HPPD enzyme (encoded by the gene identified in the metagenomic library) producing homogentisic acid

  • These compounds interacting to form Turbomycin A through a condensation reaction followed by oxidation

Interestingly, another member of the same family of genes, lly, which is required for production of the hemolytic pigment in Legionella pneumophila, also conferred production of Turbomycin A and B on E. coli , suggesting conservation of this biosynthetic pathway across different bacterial species.

Future Applications and Research Directions

The discovery of Turbomycin A through metagenomic library screening demonstrates the value of this approach for accessing previously uncharacterized small organic compounds from environmental samples. This technique allows researchers to bypass the limitations of traditional cultivation methods and access the vast genetic diversity present in soil microbiomes.

Turbomycin A's broad-spectrum antibiotic activity makes it a promising candidate for further development in an era where antibiotic resistance is a growing concern. Future research directions might include:

  • Structure-activity relationship studies to develop more potent derivatives

  • Investigation of synergistic effects with established antibiotics

  • Exploration of potential clinical applications

  • Further elucidation of its mechanism of action

  • Development of more efficient synthetic routes for large-scale production

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